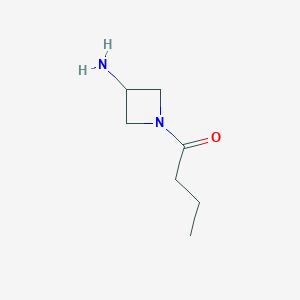![molecular formula C5H10F3NO B1464039 2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol CAS No. 1182782-12-2](/img/structure/B1464039.png)
2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol
Übersicht
Beschreibung
“2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol” is a chemical compound with the molecular formula C5H10F3NO and a molecular weight of 157.13 g/mol. It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8F3NO/c5-4(6,7)3-8-1-2-9/h8-9H,1-3H2 . This indicates that the molecule consists of a trifluoroethyl group attached to an aminoethanol moiety.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Trifluoromethylation Reagent
This compound could potentially be used as a trifluoromethylation reagent . Trifluoromethylating agents have garnered significant attention in the field of organic chemistry due to their pivotal role in introducing the trifluoromethyl (CF3) group into molecules . This functional group is of paramount importance because of its ability to profoundly influence the physicochemical properties of compounds, making them crucial for the development of pharmaceuticals, agrochemicals, and materials science .
Solvent in Organic Chemistry
2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol could potentially be used as a specialized solvent in organic chemistry . For example, oxidations of sulfur compounds using hydrogen peroxide are effectively conducted in trifluoroethanol .
Inhibitor of Alcohol Dehydrogenase
This compound could potentially be used to competitively inhibit alcohol dehydrogenase . Alcohol dehydrogenase is an enzyme involved in the metabolism of alcohol in the body, and inhibiting it could have potential applications in the treatment of alcohol poisoning or dependence .
Lithium-ion Battery Additive
Battery-grade methyl (2,2,2-trifluoroethyl) carbonate (FEMC) is an effective additive for improving the performance and stability of lithium-ion batteries . Its outstanding thermal and electrochemical stability makes it a reliable option for high-temperature and high-voltage battery applications .
Tailoring Copolymer Compositions
Poly(2,2,2-trifluoroethyl) compounds are extremely useful for tailoring copolymer compositions for a diverse range of applications . The ability to customize the properties of these copolymers could have potential applications in materials science, including the development of new types of plastics, resins, and other materials .
Development of Pharmaceuticals and Agrochemicals
The trifluoromethyl (CF3) group’s strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule’s metabolic stability, reactivity, and bioavailability . Consequently, the development of efficient and selective trifluoromethylating agents has been a focal point of research, aiming to achieve precise control over the incorporation of this moiety into target molecules . This could have significant implications for the development of new pharmaceuticals and agrochemicals .
Safety And Hazards
The safety information available indicates that this compound may be dangerous. It has hazard statements H226, H302, H312, H314, H332, H335, which indicate that it is flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-[methyl(2,2,2-trifluoroethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO/c1-9(2-3-10)4-5(6,7)8/h10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHYJSJSUSFLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol | |
CAS RN |
1182782-12-2 | |
| Record name | 2-[methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B1463967.png)
![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B1463969.png)

![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)



